molecular formula C21H25ClN2O4S B11233081 1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide

Cat. No.: B11233081
M. Wt: 437.0 g/mol
InChI Key: CVIBNCOKJOANTO-UHFFFAOYSA-N
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Description

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group, a chlorobenzyl group, and a methoxybenzyl group

Preparation Methods

The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group through sulfonylation reactions. The chlorobenzyl and methoxybenzyl groups are then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance binding affinity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide can be compared with similar compounds such as:

    N-(4-methoxybenzyl)piperidine derivatives: These compounds share the piperidine and methoxybenzyl moieties but lack the sulfonyl and chlorobenzyl groups.

    Sulfonyl piperidine derivatives: These compounds contain the sulfonyl group attached to the piperidine ring but differ in other substituents.

    Chlorobenzyl piperidine derivatives: These compounds feature the chlorobenzyl group but may have different functional groups attached to the piperidine ring.

The uniqueness of this compound lies in its combination of functional groups, which can result in distinct chemical and biological properties .

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-28-19-10-8-16(9-11-19)13-23-21(25)17-6-4-12-24(14-17)29(26,27)15-18-5-2-3-7-20(18)22/h2-3,5,7-11,17H,4,6,12-15H2,1H3,(H,23,25)

InChI Key

CVIBNCOKJOANTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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